molecular formula C8H7NO2 B2487303 2-(3-Hydroxyphenoxy)acetonitrile CAS No. 107223-69-8

2-(3-Hydroxyphenoxy)acetonitrile

Cat. No.: B2487303
CAS No.: 107223-69-8
M. Wt: 149.149
InChI Key: MARACIAZIFNFQN-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenoxy)acetonitrile is a chemical compound with the molecular formula C8H7NO2. It is known for its unique chemical structure, which includes a hydroxyphenyl group attached to an acetonitrile moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

It is known that the compound can be biotically converted to 3-phenoxybenzaldehyde (PBAld) by oxynitrilase, an enzyme that converts cyanhydrin groups to aldehydes . This suggests that 2-(3-Hydroxyphenoxy)acetonitrile may interact with certain enzymes and other biomolecules, influencing their function and potentially playing a role in various biochemical reactions.

Cellular Effects

Research suggests that acetonitrile molecules can enhance the fluctuation of lipid membranes, particularly enhancing the mode fluctuation . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its conversion to PBAld by oxynitrilase suggests that it may interact with this enzyme, potentially inhibiting or activating it

Metabolic Pathways

Its conversion to PBAld by oxynitrilase suggests that it may interact with this enzyme and potentially influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenoxy)acetonitrile typically involves the reaction of 3-hydroxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3-Hydroxyphenol+ChloroacetonitrileK2CO3,DMFThis compound\text{3-Hydroxyphenol} + \text{Chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Hydroxyphenol+ChloroacetonitrileK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenoxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: 3-Hydroxybenzaldehyde or 3-Hydroxybenzoic acid.

    Reduction: 2-(3-Hydroxyphenoxy)ethylamine.

    Substitution: Various ethers or esters depending on the substituent.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyphenylacetonitrile
  • 2-(4-Hydroxyphenoxy)acetonitrile
  • 2-(3-Methoxyphenoxy)acetonitrile

Uniqueness

2-(3-Hydroxyphenoxy)acetonitrile is unique due to the presence of both a hydroxy group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-(3-hydroxyphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARACIAZIFNFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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